molecular formula C24H23N5O6 B1668668 10-Propargyl-5,8-dideazafolic acid CAS No. 76849-19-9

10-Propargyl-5,8-dideazafolic acid

Cat. No.: B1668668
CAS No.: 76849-19-9
M. Wt: 477.5 g/mol
InChI Key: LTKHPMDRMUCUEB-IBGZPJMESA-N
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Description

CB-3717, also known as N-(4-(N-((2-amino-4-hydroxy-6-quinazolinyl)methyl)prop-2-ynylamino)benzoyl)-L-glutamic acid, is a quinazoline antifolate compound. It is a potent inhibitor of thymidylate synthetase, an enzyme critical for DNA synthesis. This compound has been extensively studied for its potential use in cancer treatment due to its ability to disrupt nucleotide metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

CB-3717 is synthesized through a multi-step process involving the formation of the quinazoline ring and subsequent modifications to introduce the propargyl and glutamic acid moieties. The key steps include:

Industrial Production Methods

Industrial production of CB-3717 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

CB-3717 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the propargyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of CB-3717, while oxidation and reduction reactions can modify the functional groups on the quinazoline ring .

Scientific Research Applications

CB-3717 has been widely studied for its applications in various fields:

Mechanism of Action

CB-3717 exerts its effects by tightly binding to thymidylate synthetase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of deoxyuridylate to thymidylate, a critical step in DNA synthesis. As a result, cells are unable to produce DNA, leading to cell cycle arrest and apoptosis. The propargyl group at the N10 position is essential for its strong binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CB-3717 is unique due to its high specificity for thymidylate synthetase and its ability to form stable polyglutamates within cells, enhancing its retention and efficacy. This makes it a valuable compound for targeted cancer therapy .

Properties

CAS No.

76849-19-9

Molecular Formula

C24H23N5O6

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t19-/m0/s1

InChI Key

LTKHPMDRMUCUEB-IBGZPJMESA-N

SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB 3717;  CB-3717;  CB3717;  N(sup 10)-Propargyl-5,8-dideazafolic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Propargyl-5,8-dideazafolic acid
Reactant of Route 2
10-Propargyl-5,8-dideazafolic acid
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10-Propargyl-5,8-dideazafolic acid
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10-Propargyl-5,8-dideazafolic acid
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Reactant of Route 6
10-Propargyl-5,8-dideazafolic acid

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